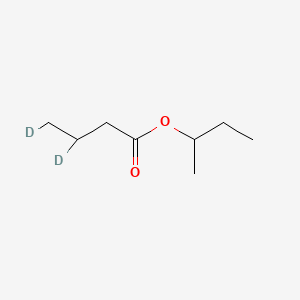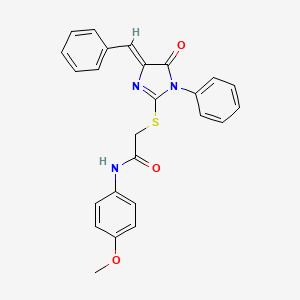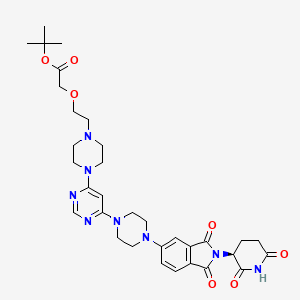
Antiviral agent 45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral agent 45 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viral pathogens, making it a promising candidate for therapeutic applications. The compound is particularly noted for its ability to inhibit viral replication and reduce viral load in infected cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 45 involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Functionalization: The precursor undergoes functionalization to introduce reactive groups.
Cyclization: The functionalized intermediate is subjected to cyclization under controlled conditions to form the core structure of the compound.
Final Modifications: The core structure is further modified to enhance its antiviral properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible.
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral agent 45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing antiviral activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antiviral properties.
Wissenschaftliche Forschungsanwendungen
Antiviral agent 45 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and host-virus interactions.
Medicine: this compound is being investigated for its potential to treat viral infections, including those caused by emerging and re-emerging viruses.
Industry: The compound is used in the development of antiviral coatings and materials for public health applications.
Wirkmechanismus
Antiviral agent 45 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Polymerase: The compound blocks the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of viral particles, reducing the production of infectious virions.
Vergleich Mit ähnlichen Verbindungen
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ribavirin: A broad-spectrum antiviral that interferes with viral RNA synthesis.
Remdesivir: An antiviral that targets viral RNA-dependent RNA polymerase.
Uniqueness: Antiviral agent 45 is unique in its ability to target multiple stages of the viral life cycle, making it effective against a wide range of viruses. Unlike some other antiviral agents, it has shown lower resistance rates and fewer side effects in preliminary studies.
Eigenschaften
Molekularformel |
C47H94N6O6P2 |
|---|---|
Molekulargewicht |
901.2 g/mol |
IUPAC-Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[butoxy(octadecyl)phosphoryl]oxyphosphinate;tetrabutylazanium |
InChI |
InChI=1S/C31H59N5O6P2.C16H36N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-44(39,41-22-7-5-2)42-43(37,38)27-40-28(3)24-36-26-35-29-30(32)33-25-34-31(29)36;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h25-26,28H,4-24,27H2,1-3H3,(H,37,38)(H2,32,33,34);5-16H2,1-4H3/q;+1/p-1/t28-,44?;/m1./s1 |
InChI-Schlüssel |
MPHXQFBVELRPEM-NRNPYRSHSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)







![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)





